molecular formula C12H21FO10 B3043192 alpha-Lactosyl fluoride CAS No. 7792-96-3

alpha-Lactosyl fluoride

Cat. No.: B3043192
CAS No.: 7792-96-3
M. Wt: 344.29 g/mol
InChI Key: MPJMJSVSVMGORJ-XLOQQCSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Lactosyl fluoride: is a fluorinated carbohydrate derivative with the chemical formula C₁₂H₂₁FO₁₀ . It is a synthetic compound that serves as a valuable intermediate in the synthesis of various glycosides and glycoconjugates. The presence of the fluorine atom in its structure imparts unique chemical properties, making it an important tool in glycoscience research.

Mechanism of Action

Target of Action

Alpha-Lactosyl fluoride primarily targets glycosidase enzymes . These enzymes play a crucial role in the breakdown of glycosidic bonds in complex sugars. The compound has been shown to be an effective inhibitor of the enzyme β-galactosidase . It also inhibits other glycosidases, including α-galactosidase and α-mannosidase .

Mode of Action

The mode of action of this compound involves its interaction with its target enzymes. It acts as a kinetic inhibitor of glycosidase enzymes . This means that it reduces the rate at which these enzymes catalyze the hydrolysis of glycosidic bonds. The compound achieves this by mimicking the substrate of the enzymes, thereby blocking their active sites and preventing them from interacting with their natural substrates.

Biochemical Pathways

This compound affects the biochemical pathways involving the breakdown of complex sugars. By inhibiting glycosidase enzymes, it disrupts the normal hydrolysis of glycosidic bonds. This can have downstream effects on various biological processes that depend on the breakdown of these bonds. For instance, it can affect the metabolism of certain types of carbohydrates .

Pharmacokinetics

The pharmacokinetics of this compound, like other fluorinated compounds, is characterized by high electronegativity and small atomic size. These properties augment the compound’s potency, selectivity, metabolic stability, and pharmacokinetics . Fluorine substitution onto a therapeutic or diagnostic drug candidate can enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Lactosyl fluoride can be synthesized through several methods. One common approach involves the reaction of lactose with hydrogen fluoride in the presence of a catalyst . This reaction typically requires controlled conditions, including low temperatures and anhydrous environments, to prevent the decomposition of the product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Alpha-Lactosyl fluoride undergoes various chemical reactions, including nucleophilic substitution, hydrolysis, and glycosylation .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Alpha-Lactosyl fluoride is unique due to its specific configuration and the presence of the fluorine atom, which imparts distinct reactivity and stability compared to other glycosyl fluorides .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it an invaluable tool in glycoscience research, contributing to advancements in various scientific fields.

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FO10/c13-11-8(19)7(18)10(4(2-15)21-11)23-12-9(20)6(17)5(16)3(1-14)22-12/h3-12,14-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJMJSVSVMGORJ-XLOQQCSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)F)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)F)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.